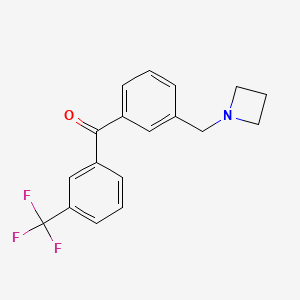

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation, aldoxime reaction, and dehydration reaction . Another method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .Molecular Structure Analysis

The molecular structure of related compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been elucidated using single-crystal X-ray diffraction technique . The experimental and theoretical study confirmed that the molecule exhibits an E configuration .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, undergo catalytic protodeboronation . 3,4-Dimethoxyphenylacetic acid, an aromatic acid, has the ability to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin .科学的研究の応用

Synthesis and Antiproliferative Activity : One compound, a derivative of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid, shows moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential applications in cancer research (Nurieva et al., 2015).

Asymmetric Hydrogenation Studies : The compound has been involved in studies related to asymmetric hydrogenation, contributing to advancements in chemical synthesis (O'reilly et al., 1990).

Electrochemical and Spectroelectrochemical Properties : Research on phthalocyanines substituted with this compound has provided insights into electrochemical properties, with applications in materials science (Güreli Feridun et al., 2019).

Antioxidant Properties : New triazole derivatives containing 3,4-dimethoxyphenyl groups, related to this compound, have been synthesized and evaluated for their antioxidant activities (Dovbnya et al., 2022).

Natural Product Synthesis : It has been used in the synthesis of natural isocoumarin, contributing to the field of natural product chemistry (Qadeer et al., 2007).

Biological Activity : Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities, indicating their potential in agricultural and pest control applications (Liu et al., 2004).

Seizure Protection Studies : A study on 2-amino-7-phosphonoheptanoic acid, a related compound, has explored its anticonvulsant activity, contributing to neurological research (Czuczwar et al., 1982).

Fungal Metabolism Research : The metabolism of 3,4-dimethoxycinnamic acid, a related compound, by the white rot fungus has been studied, providing insights into fungal biochemistry and potential environmental applications (Enoki et al., 1981).

Safety And Hazards

The safety data sheet for (3,4-Dimethoxyphenyl)acetic acid indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and further processing of solid materials may result in the formation of combustible dusts .

特性

IUPAC Name |

7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-19-13-9-8-11(10-14(13)20-2)12(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFOBMKXZSCXQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645474 |

Source

|

| Record name | 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

CAS RN |

32435-16-8 |

Source

|

| Record name | 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

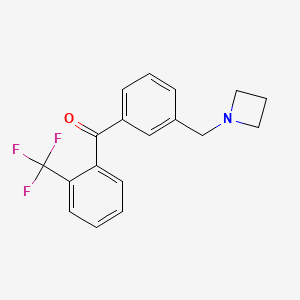

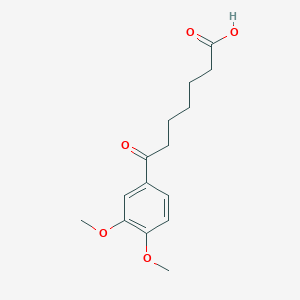

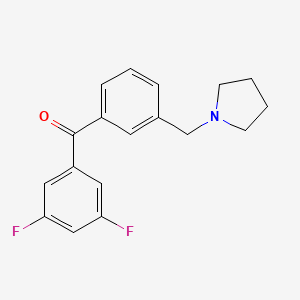

![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)